alpha-Cadinene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

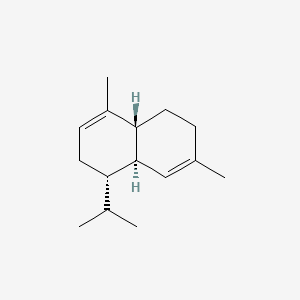

alpha-Cadinene is a sesquiterpene hydrocarbon found in various essential oils, particularly in the oils of certain plants like juniper and cypress. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cadinene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This cyclization can be catalyzed by specific enzymes known as sesquiterpene synthases. The reaction conditions often include a suitable solvent and temperature control to ensure the proper formation of the cadinene structure.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of juniper and cypress. The extraction process includes steam distillation followed by purification steps like fractional distillation to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

alpha-Cadinene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cadinol, a sesquiterpene alcohol.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the cadinene structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products

Oxidation: Cadinol

Reduction: Saturated hydrocarbons like cadinane

Substitution: Halogenated derivatives of cadinene

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Precursor in Organic Synthesis

Alpha-Cadinene serves as a precursor for synthesizing complex organic molecules. Its unique structure allows chemists to utilize it in creating various derivatives that can be further modified for specific applications.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions from farnesyl pyrophosphate. This process is catalyzed by sesquiterpene synthases under controlled conditions to ensure the formation of the desired cadinene structure.

Biological Applications

Plant Defense Mechanisms

Research indicates that this compound plays a role in plant defense against herbivores and pathogens. It is studied for its interactions with enzymes involved in these defense mechanisms, highlighting its potential ecological significance.

Antimicrobial Properties

this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various pathogens, making it a candidate for developing natural antimicrobial agents .

| Pathogen | Activity of this compound |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Limited |

Medical Applications

Anti-inflammatory Effects

this compound is being explored for its potential anti-inflammatory effects. Its mechanism of action involves modulating enzyme activity related to inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Case Study: Echinacea purpurea

In a study involving Echinacea purpurea essential oil, this compound was identified as contributing to the immunomodulatory effects observed in human neutrophils. The compound was shown to influence calcium mobilization and chemotaxis in immune cells, indicating its potential role in enhancing immune responses .

Industrial Applications

Fragrance and Flavor Industry

Due to its unique aroma, this compound is utilized in the fragrance and flavor industries. Its incorporation into perfumes and food products enhances sensory profiles, making it a valuable ingredient in these sectors .

Safety Assessments

Recent studies have evaluated the safety profile of this compound. It has been tested for mutagenicity and clastogenic activity using various assays, including the Ames test and micronucleus tests. Results indicate that under specific conditions, this compound does not present significant genotoxic risks .

| Test Type | Outcome |

|---|---|

| Ames Test | Non-mutagenic |

| Micronucleus Test | No significant clastogenic activity |

Wirkmechanismus

The mechanism of action of alpha-Cadinene involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can modulate enzyme activity and influence cellular pathways related to inflammation and microbial growth. The exact molecular pathways are still under investigation, but its effects are believed to be mediated through its interaction with cell membranes and signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

beta-Cadinene: Another sesquiterpene with a similar structure but different stereochemistry.

Cadinol: An oxidized derivative of cadinene with an alcohol functional group.

Cadinane: A fully saturated hydrocarbon derived from the reduction of cadinene.

Uniqueness

alpha-Cadinene is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its unique aroma profile also sets it apart from other similar compounds, making it particularly valuable in the fragrance industry.

Eigenschaften

CAS-Nummer |

11044-40-9 |

|---|---|

Molekularformel |

C15H24 |

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(1S,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14-,15-/m0/s1 |

InChI-Schlüssel |

QMAYBMKBYCGXDH-KKUMJFAQSA-N |

SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C |

Isomerische SMILES |

CC1=C[C@@H]2[C@@H](CC1)C(=CC[C@H]2C(C)C)C |

Kanonische SMILES |

CC1=CC2C(CC1)C(=CCC2C(C)C)C |

Key on ui other cas no. |

24406-05-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.